molecular formula C31H31NO2 B14604760 2,6-Bis(diphenylhydroxymethyl)-piperidine CAS No. 58451-85-7

2,6-Bis(diphenylhydroxymethyl)-piperidine

Katalognummer: B14604760
CAS-Nummer: 58451-85-7
Molekulargewicht: 449.6 g/mol
InChI-Schlüssel: JFGXCMKVTZAJMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(diphenylhydroxymethyl)-piperidine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two diphenylhydroxymethyl groups attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(diphenylhydroxymethyl)-piperidine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzophenone derivatives under specific conditions to introduce the diphenylhydroxymethyl groups. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(diphenylhydroxymethyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming simpler hydrocarbons.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce simpler piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Bis(diphenylhydroxymethyl)-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 2,6-Bis(diphenylhydroxymethyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: A related compound with similar hydroxyl groups but a different core structure.

    2,6-Bis(1H-imidazol-2-yl)pyridine: Another similar compound with imidazole groups instead of diphenyl groups.

Uniqueness

2,6-Bis(diphenylhydroxymethyl)-piperidine is unique due to its specific combination of diphenylhydroxymethyl groups and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

58451-85-7

Molekularformel

C31H31NO2

Molekulargewicht

449.6 g/mol

IUPAC-Name

[6-[hydroxy(diphenyl)methyl]piperidin-2-yl]-diphenylmethanol

InChI

InChI=1S/C31H31NO2/c33-30(24-14-5-1-6-15-24,25-16-7-2-8-17-25)28-22-13-23-29(32-28)31(34,26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21,28-29,32-34H,13,22-23H2

InChI-Schlüssel

JFGXCMKVTZAJMD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.